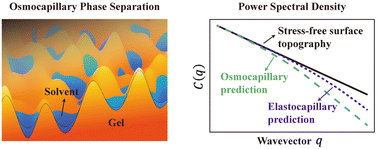Experimental characterization of elastocapillary and osmocapillary effects on multi-scale gel surface topography†
Soft Matter Pub Date: 2023-11-03 DOI: 10.1039/D3SM01147J
Abstract
Surface topography significantly affects various surface properties of polymer gels. Unlike conventional materials where surface topography is largely a geometric property, the surface topography of a polymer gel is governed by the competition between capillary, elastic, and osmotic effects, which leads to complex stimuli-responsive effects. Elastocapillary deformation and osmocapillary phase separation are two phenomena that are known to flatten gel surface topography. Here we experimentally quantify how osmocapillary phase separation affects gel surface topography by fabricating ionogels with multi-scale topography and characterizing the swelling-dependent surface flattening. Our observation confirms the vital role of the osmocapillary length in governing the surface behavior of swollen ionogels. This study provides the first quantitative experimental verification of the osmocapillary phase separation and shows the insufficiency of the previous studies based on elastocapillary deformation alone.


Recommended Literature
- [1] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [2] Foods and drugs analysis
- [3] Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes†
- [4] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [5] On the mechanism of nitrogen photofixation at nanostructured iron titanate films†
- [6] The influence of fuel additives on the behaviour of gaseous alkali-metal compounds during pulverised coal combustion
- [7] Inside back cover
- [8] Gas-phase reactivity of CH3OH toward OH at interstellar temperatures (11.7–177.5 K): experimental and theoretical study†
- [9] Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties
- [10] Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective†‡










